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Introduction

Vitride®, chemically known as sodium bis(2-methoxyethoxy)aluminum hydride (also

abbreviated as SDMA or SMEAH), is a versatile and powerful reducing agent widely utilized in

organic synthesis. Marketed under trade names like Red-Al® and Synhydrid®, it serves as a

safer and more convenient alternative to other metal hydrides such as lithium aluminum

hydride (LiAlH₄). This guide provides an in-depth overview of the core principles, applications,

and experimental protocols associated with Vitride reductions, tailored for professionals in

research, development, and pharmaceutical sciences.

Vitride's unique properties, including its high solubility in aromatic hydrocarbons, enhanced

thermal stability, and non-pyrophoric nature, distinguish it from LiAlH₄. It is commercially

available, typically as a 65-70% solution in toluene, making it suitable for both laboratory-scale

experiments and large-scale industrial manufacturing. The reagent features a central

tetrahedral aluminum atom coordinated with two hydride ligands and two bidentate 2-

methoxyethoxy groups, with a sodium counterion.

Core Principles and Mechanism of Action
The primary function of Vitride is to act as a source of hydride ions (H⁻), which are potent

nucleophiles. The reduction mechanism involves the transfer of a hydride from the aluminum

complex to an electrophilic center, typically the carbon atom of a carbonyl group or other

unsaturated functional groups. The two methoxyethoxy groups modify the reactivity of the

aluminum hydride, contributing to its unique solubility and stability profile compared to LiAlH₄.
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The general workflow for a Vitride reduction involves the addition of the hydride to the

substrate, followed by an aqueous work-up to hydrolyze the resulting aluminum-alkoxide

complexes and liberate the final alcohol or amine product.

Scope of Reductions and Data Presentation
Vitride is a powerful reducing agent capable of reducing a wide array of functional groups. Its

reactivity is comparable to, and in some cases exceeds, that of LiAlH₄.[1] The following table

summarizes the typical transformations achieved using Vitride.
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Functional Group
Starting Material
(Example)

Product (Example) Notes

Aldehyde R-CHO
R-CH₂OH (Primary

Alcohol)

Rapid and quantitative

reduction.

Ketone R-CO-R'
R-CH(OH)-R'

(Secondary Alcohol)

Rapid and quantitative

reduction.

Carboxylic Acid R-COOH
R-CH₂OH (Primary

Alcohol)

Efficient reduction,

often preferred over

LiAlH₄ for ease of

handling.[2]

Ester R-COOR'
R-CH₂OH + R'-OH

(Primary Alcohol)

Both the acyl and

alkoxy portions are

reduced to their

corresponding

alcohols.[2]

Acyl Halide R-COCl
R-CH₂OH (Primary

Alcohol)

Vigorous reaction,

reduced to the primary

alcohol.[1]

Acid Anhydride (RCO)₂O
R-CH₂OH (Primary

Alcohol)

Both carbonyl groups

are reduced.[1]

Amide (1°, 2°, 3°) R-CONR'R'' R-CH₂NR'R'' (Amine)

The C=O group is fully

reduced to a CH₂

group.[1][2]

Lactam (Cyclic Amide) Cyclic Amide Cyclic Amine

Ring is preserved,

carbonyl is reduced to

methylene.

Nitrile R-C≡N
R-CH₂NH₂ (Primary

Amine)

The carbon-nitrogen

triple bond is fully

reduced.[2] Can be

selectively reduced to

an aldehyde under

modified conditions.[3]
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Imine R₂C=NR' R₂CH-NHR' (Amine)

Reduced to the

corresponding amine.

[1]

Epoxide Epoxide Alcohol

Ring-opening

reduction to form an

alcohol.[3]

Lactone (Cyclic Ester) Cyclic Ester Diol

Ring-opening

reduction to the

corresponding diol.

Nitroarene Ar-NO₂

Ar-N=N(O)-Ar, Ar-

N=N-Ar, or Ar-NH-NH-

Ar

Product depends on

reaction conditions

(azoxy, azo, or

hydrazo compounds).

[1]

Sulfonamide

(aliphatic)
R-SO₂NR'₂ R-H + HNR'₂ (Amine)

Capable of reducing

stable p-

toluenesulfonamides

to the free amine, a

reaction where LiAlH₄

is often ineffective.[1]

Reaction Mechanisms and Visualizations
The mechanism of reduction varies depending on the substrate. Below are visualizations for

the reduction of key functional groups.

Reduction of a Ketone to a Secondary Alcohol
This is a direct nucleophilic addition of a hydride to the carbonyl carbon. The resulting alkoxide

is protonated during the workup to yield the alcohol.

Caption: Mechanism of ketone reduction by Vitride.

Reduction of an Ester to a Primary Alcohol
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The reduction of an ester is a two-step process. The first hydride addition leads to an unstable

hemiacetal intermediate which eliminates an alkoxide to form an aldehyde. The aldehyde is

then immediately reduced by a second equivalent of hydride to the primary alcohol.
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R-CO-OR' (Ester)

1. [H⁻]

R-CHO (Aldehyde Intermediate)

2. [H⁻]

R-CH₂-O⁻

3. H₃O⁺ Workup

R-CH₂OH (Primary Alcohol)

  -OR'⁻
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Caption: Pathway for the reduction of an ester to a primary alcohol.
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Reduction of an Amide to an Amine
Unlike esters, the reduction of an amide involves the complete removal of the carbonyl oxygen.

The initial hydride attack forms a tetrahedral intermediate. The oxygen, coordinated to

aluminum, is eliminated as a leaving group to form a transient iminium ion, which is then rapidly

reduced by a second hydride to the final amine product.[4][5]

R-CO-NR'₂ (Amide)

Tetrahedral Intermediate
[R-CH(O-Al)-NR'₂]

1. Hydride Attack

Iminium Ion
[R-CH=N⁺R'₂]

2. Elimination of 'O-Al'

R-CH₂-NR'₂ (Amine)

3. Second Hydride Attack

Click to download full resolution via product page

Caption: Mechanism of amide reduction to an amine via an iminium ion.

Experimental Protocols
General Protocol for Vitride Reduction
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This protocol provides a general framework. Specific quantities, temperatures, and reaction

times should be optimized for each unique substrate.

Materials & Equipment:

Three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a

nitrogen inlet/outlet.

Addition funnel.

Ice bath or other cooling system.

Vitride® solution (e.g., ~70% in toluene).

Anhydrous reaction solvent (e.g., toluene, THF).

Substrate to be reduced.

Quenching agent (e.g., water, dilute NaOH, Rochelle's salt solution).

Extraction solvent (e.g., ethyl acetate, dichloromethane).

Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄).

Procedure:

Setup: Assemble the flame-dried glassware under an inert atmosphere (Nitrogen or Argon).

Dissolution: Dissolve the substrate in the chosen anhydrous solvent in the reaction flask.

Cooling: Cool the solution to the desired temperature (typically 0-5 °C) using an ice bath to

manage the exothermic reaction.

Reagent Addition: Add the Vitride® solution dropwise via the addition funnel to the stirred

substrate solution, maintaining the internal temperature within the desired range.

Reaction: After the addition is complete, allow the reaction to stir at the specified temperature

(or warm to room temperature) until completion, monitored by TLC or LC-MS.
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Quenching (Work-up): Cool the reaction mixture back to 0-5 °C. Cautiously and slowly add

the quenching agent dropwise to decompose the excess Vitride and the aluminum

complexes. Caution: This process is highly exothermic and generates hydrogen gas. Ensure

adequate ventilation and cooling. A common quenching sequence is the Fieser method:

slowly add 'x' mL of water, followed by 'x' mL of 15% aqueous NaOH, and finally '3x' mL of

water, where 'x' is the grams of Vitride used.

Filtration & Extraction: Stir the resulting slurry vigorously for 30 minutes. Filter the granular

precipitate (aluminum salts) and wash thoroughly with the extraction solvent. Combine the

organic filtrates.

Isolation: Wash the combined organic phase with brine, dry over an anhydrous drying agent,

filter, and concentrate the solvent under reduced pressure to yield the crude product.

Purification: Purify the crude product as necessary, typically by column chromatography or

distillation.

Example Protocol: Reduction of Ethyl Benzoate to
Benzyl Alcohol
Procedure:

Under a nitrogen atmosphere, a solution of ethyl benzoate (15.0 g, 100 mmol) in 100 mL of

anhydrous toluene is cooled to 0 °C.

A 70% solution of Vitride in toluene (approx. 29.7 g, ~102 mmol, 2.05 eq of hydride) is

added dropwise over 30 minutes, keeping the temperature below 10 °C.

The reaction is stirred at room temperature for 1 hour. Completion is verified by TLC.

The flask is cooled to 0 °C, and the reaction is quenched by the sequential slow addition of 3

mL of water, 3 mL of 15% NaOH (aq), and 9 mL of water.

The mixture is stirred for 30 minutes, and the resulting white precipitate is filtered off and

washed with 2 x 50 mL of ethyl acetate.
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The combined organic filtrates are washed with brine, dried over Na₂SO₄, and concentrated

in vacuo to afford benzyl alcohol, which can be further purified by distillation.

Comparative Analysis: Vitride vs. Other Hydride
Reagents
The choice of a reducing agent is critical for the success of a synthetic step. Vitride offers a

unique balance of reactivity and safety compared to LiAlH₄ and NaBH₄.

Feature Vitride® (SDMA)
Lithium Aluminum

Hydride (LiAlH₄)

Sodium Borohydride

(NaBH₄)

Reactivity
Strong, comparable to

LiAlH₄.
Very Strong. Mild and Selective.

Functional Groups

Reduced

Aldehydes, ketones,

acids, esters, amides,

nitriles, epoxides, etc.

[1][2]

Aldehydes, ketones,

acids, esters, amides,

nitriles, epoxides, etc.

Primarily aldehydes

and ketones; acyl

chlorides.

Solubility

Soluble in aromatic

hydrocarbons

(toluene) and ethers

(THF).[2]

Soluble only in ethers

(THF, diethyl ether).[1]

Soluble in protic

solvents (water,

alcohols) and some

polar aprotic solvents.

Safety & Handling

Non-pyrophoric but

moisture-sensitive.

Easier to handle as a

solution. Tolerates

temperatures up to

200°C.[1]

Pyrophoric (ignites

spontaneously in air,

especially when dry).

Reacts violently with

water.

Stable in air. Reacts

slowly with protic

solvents. Much safer

to handle.

Typical Solvents Toluene, THF, ethers.
Anhydrous ethers

(THF, diethyl ether).

Methanol, ethanol,

water.

Work-up

Aqueous quench

required to break

down stable aluminum

complexes.

Careful aqueous

quench required. Can

form gelatinous

precipitates.

Often simpler;

protonation occurs

from the solvent.
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Applications in Drug Development
In pharmaceutical synthesis, the reliable and scalable conversion of functional groups is

paramount. Vitride is frequently employed due to its broad functional group tolerance, high

yields, and improved safety profile for scale-up operations.

Synthesis of Alcohols: Primary and secondary alcohols are fundamental building blocks in

many active pharmaceutical ingredients (APIs). Vitride's ability to reduce esters and

carboxylic acids directly to alcohols is a cornerstone of many synthetic routes.[2]

Synthesis of Amines: Amines are prevalent in over half of all commercial drugs. The

reduction of amides and nitriles to amines using Vitride provides a direct and efficient

pathway to these crucial intermediates.[2]

Chemoselectivity: Modified Vitride systems or controlled reaction conditions can allow for

selective reductions. For example, the reduction of nitriles or diesters to aldehydes is

possible, providing access to another important class of intermediates.[3]

Specific Syntheses: Vitride has been used in key steps for the synthesis of complex

molecules, such as in the asymmetric synthesis of (R)-fluoxetine, where it was used to

reduce an α,β-epoxyamide.[3]

The predictability and robustness of Vitride reductions make it an invaluable tool for medicinal

chemists constructing complex molecular architectures and for process chemists developing

safe and efficient manufacturing routes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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